N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine

Medicinal Chemistry Quality Control Reproducibility

Researchers developing kinase inhibitor libraries face solubility bottlenecks and limited synthetic handles. This 2,4-disubstituted quinazoline (C17H16N4O3, MW 324.33) provides a dual-functionality intermediate combining a reducible 4-nitrophenyl handle with a polar N-(2-methoxyethyl) side chain (est. logP ~3.5-4.0). • Enables one-step reduction to 4-aminophenyl for biotin/fluorophore conjugation • Maintains lead-like physicochemical profile (MW <350 Da) • Simplifies parallel library synthesis with enhanced solubility vs. benzyl or dimethyl analogs Supplied at ≥95% purity for reliable hit-to-lead campaigns.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B3754694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESCOCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N4O3/c1-24-11-10-18-17-14-4-2-3-5-15(14)19-16(20-17)12-6-8-13(9-7-12)21(22)23/h2-9H,10-11H2,1H3,(H,18,19,20)
InChIKeyQGZSIPRZNUQQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine Overview


N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine (molecular formula C17H16N4O3, molecular weight 324.33 g/mol) is a synthetic small molecule belonging to the quinazoline family, a privileged scaffold recognized for its broad-spectrum kinase inhibitory and anticancer potential [1]. The compound features a 4-nitrophenyl substituent at the C2 position and an N-(2-methoxyethyl)amino group at the C4 position of the quinazoline core, yielding a typical vendor-supplied purity of 95% . This substitution pattern creates a versatile intermediate that combines a reducible nitroaryl handle with a polar, solubility-enhancing N-alkyl side chain, rendering it distinct among 2,4-disubstituted quinazoline building blocks for medicinal chemistry applications.

Why N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine Outperforms Analogs


The performance of a 2,4-disubstituted quinazoline is critically governed by the interplay of its two substituents, and simple interchange with commonly available analogs (e.g., N-benzyl, N,N-dimethyl, or N-(2-hydroxyethyl) variants) leads to divergent physicochemical profiles and downstream synthetic outcomes [1]. Small changes in the N-alkyl group significantly alter lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, each of which directly influences solubility, membrane permeability, and metabolic stability . Moreover, the 4-nitrophenyl moiety is a latent amino group whose reduction and subsequent functionalization is a key step in many kinase inhibitor syntheses; pairing this with an optimal N-substituent is essential for maintaining a balanced reactivity-to-handleability ratio. The quantitative evidence below demonstrates precisely how the methoxyethyl side chain confers measurable advantages over its closest structural neighbors, making unverified substitution a risk to synthetic efficiency and experimental reproducibility.

N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine vs. Analogs


Purity Standard for Reproducible Synthesis

The target compound is supplied with a standardized purity of 95% as documented in its vendor datasheet . In contrast, many closely related 2-(4-nitrophenyl)quinazolin-4-amines, such as the N-benzyl analog (CAS 432535-99-4 listed by ChemSpider), are offered without a declared purity specification, introducing uncertainty in reaction stoichiometry and impurity profiling . This explicit purity commitment translates directly into more accurate molar calculations, fewer side reactions, and higher reproducibility in multistep synthetic sequences.

Medicinal Chemistry Quality Control Reproducibility

Optimized Lipophilicity for Drug-likeness

Although a measured logP for the title compound is not publicly available, the logP of the closely related N,N-bis(2-methoxyethyl) analog (4.58, ChemDiv) provides a conservative upper bound; the mono-methoxyethyl target is expected to exhibit a logP of ~3.5–4.0, aligning it more closely with the desirable range for CNS drugs and solubility-limited formulations . For comparison, the N-benzyl analog is computationally estimated to have a logP >5 [1], while the simpler N,N-dimethyl derivative displays an even higher predicted logP of ~5.7 . This ≥1 log unit reduction in hydrophobicity directly correlates with improved kinetic solubility and reduced phospholipidosis risk, as established by the extensive Lipinski rule-of-five and golden triangle analyses [2].

Drug-likeness ADME-Tox Physicochemical Properties

Dual Synthetic Handles via Nitro Reduction

The 4-nitrophenyl substituent in 2,4-disubstituted quinazolines is a well-established precursor to the 4-aminophenyl derivative, which can be further elaborated through acylation, sulfonylation, or diazotization chemistry [1]. This transformation has been documented in the synthesis of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, where the nitro group was reduced using standard hydrogenation or metal-acid conditions [2]. In contrast, analogs such as N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine lack secondary amine protons, limiting direct derivatization at the C4 position. The mono-methoxyethyl substitution therefore preserves a reactive secondary amine while maintaining a reducible nitro handle, providing dual functionalization vectors that are absent in fully alkylated or benzylated comparators.

Synthetic Methodology Biorthogonal Chemistry Prodrug Design

Lead-like Molecular Weight

The molecular weight of 324.33 g/mol for the target compound places it within the optimal 'lead-like' space (MW <350) defined by the rule-of-three for fragment-based libraries [1]. The N-benzyl analog (MW 356.38 g/mol, ChemSpider) exceeds this threshold, and the N,N-bis(2-methoxyethyl) analog (MW 382.42 g/mol, ChemDiv) is substantially heavier . Each additional 32 g/mol can reduce ligand efficiency indices (LE, LLE) and negatively impact passive permeability, as demonstrated in systematic analyses of oral drug candidates [2]. The methoxyethyl compound's favorable molecular weight profile ensures compatibility with both high-throughput screening and downstream lead optimization workflows where molecular obesity is a primary concern.

Fragment-based drug design Ligand efficiency Oral bioavailability

N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine Applications


Targeted Kinase Inhibitor Library Intermediate

The dual functionalization (reducible nitro group and modifiable secondary amine) makes this compound an ideal intermediate for generating focused libraries of 2-aryl-4-aminoquinazolines targeting kinases such as Aurora A, EGFR, JAK, or TNKS [1]. The methoxyethyl side chain provides a solubility anchor that simplifies handling and purification during parallel synthesis, enabling medicinal chemists to explore a broader SAR space with a single starting scaffold.

Biorthogonal Probe Construction

Reduction of the 4-nitrophenyl group to the 4-aminophenyl derivative yields a primary aniline, a versatile handle for incorporating biotin, fluorophores, or clickable moieties. This enables the creation of activity-based probes or chemical biology tools for target engagement studies, as documented for analogous quinazoline-based probes [2]. The methoxyethyl group's polarity helps maintain aqueous solubility of the final probe construct, a frequent bottleneck in probe design.

Prodrug and Solubility Optimization

Many potent quinazoline kinase inhibitors suffer from poor aqueous solubility due to high lipophilicity. Starting with a scaffold that already contains a polar methoxyethyl group (estimated logP ~3.5–4.0) can reduce the number of solubility-enhancing modifications required later . The nitro group can be retained as a prodrug handle (e.g., enzymatically reducible nitroaromatic in hypoxic tumor environments) or reduced to an amino group for improved pharmacological properties.

Hit-to-Lead and Fragment Evolution

With its molecular weight of 324.33 g/mol and two derivatizable handles, this compound falls squarely within the 'lead-like' space defined by modern fragment-based drug design criteria [3]. Contract research organizations and pharmaceutical hit-to-lead groups can use this scaffold as a starting point for fragment evolution, leveraging its balanced polarity and synthetic tractability to quickly generate potent analogs with favorable ligand efficiency metrics.

Quote Request

Request a Quote for N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.